molecular formula C11H15IN2O2 B8600739 tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate

tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate

Cat. No.: B8600739
M. Wt: 334.15 g/mol
InChI Key: JVEMMHYICGBXKM-UHFFFAOYSA-N
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Description

tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C11H15IN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of iodination and carbamate formation, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
  • tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

IUPAC Name

tert-butyl N-(4-iodo-6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15IN2O2/c1-7-5-8(12)9(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

JVEMMHYICGBXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)NC(=O)OC(C)(C)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 6-methylpyridin-3-ylcarbamate (9 g, 43.2 mmol) in diethyl ether (150 mL) was added TMEDA (5.27 g, 6.85 mL, 45.4 mmol) and the solution was cooled down to −75° C. n-Butyl lithium (1.6 M solution in hexane, 72.1 mL, 115 mmol) was added dropwise over 20 minutes. The orange suspension was stirred for 1.25 hours at temperatures between −14 to −25° C. After cooling down to −75° C. a solution of iodine (16.8 g, 66.1 mmol) in diethyl ether (150 mL) was added dropwise over 45 minutes below −68° C. The resulting mixture was stirred at −75° C. for 30 minutes before stirring in an ice bath for 1.75 hours. The reaction mixture was poured on 10% aqueous Na2S2O3 solution (300 mL) and EtOAc (200 mL) and the layers were separated. The aqueous layer was extracted twice with EtOAc (100 mL). The organic layers were washed with 10% aqueous Na2S2O3 solution (100 mL) and brine (100 mL), dried over MgSO4, filtered, treated with silica gel (30 g) and evaporated. The compound was purified by silica gel chromatography on a 330 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The impure fractions were combined, purified by silica gel chromatography on a 120 g column using an MPLC (Flasmaster) system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The product containing fractions were combined and evaporated until a suspension formed, which was filtered and washed with n-heptane. Colorless solid (2.84 g; 19%). MS (ESI): m/z=335.1 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
72.1 mL
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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